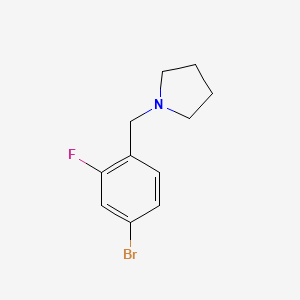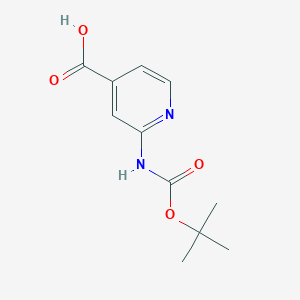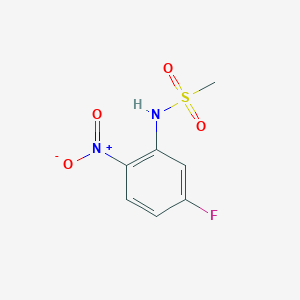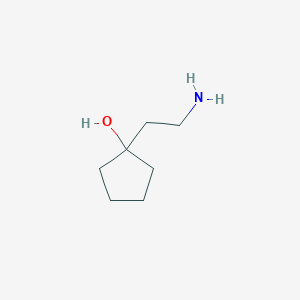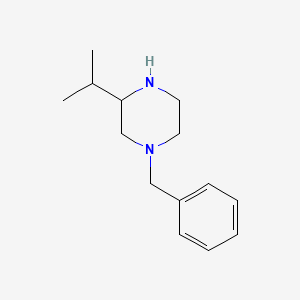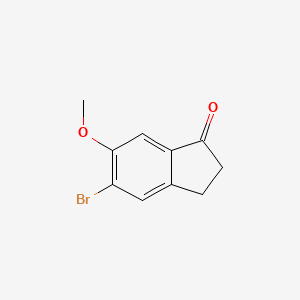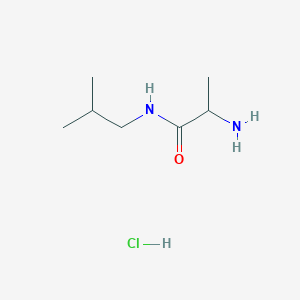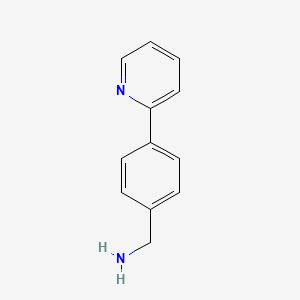
(4-(Pyridin-2-yl)phenyl)methanamine
Overview
Description
“(4-(Pyridin-2-yl)phenyl)methanamine” is a chemical compound with the CAS Number: 294647-97-5 and a molecular weight of 184.24 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “(4-(Pyridin-2-yl)phenyl)methanamine” is represented by the InChI Code: 1S/C12H12N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9,13H2 . This indicates that the compound consists of 12 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms. For a detailed molecular structure analysis, it is recommended to use molecular modeling software or consult a chemistry textbook.
Physical And Chemical Properties Analysis
“(4-(Pyridin-2-yl)phenyl)methanamine” is a compound that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The physical form of the compound can be liquid, solid, or semi-solid . For a detailed physical and chemical properties analysis, it is recommended to refer to the Material Safety Data Sheet (MSDS) or consult a chemistry textbook.
Scientific Research Applications
Catalytic Applications
(4-(Pyridin-2-yl)phenyl)methanamine derivatives have been utilized in the synthesis of unsymmetrical NCN′ pincer palladacycles. These palladacycles have shown significant potential in catalytic applications, demonstrating good activity and selectivity (Roffe et al., 2016).
Photocytotoxicity in Cancer Treatment
Iron(III) complexes involving (4-(Pyridin-2-yl)phenyl)methanamine derivatives exhibit photocytotoxic properties when exposed to red light. This makes them promising candidates for cancer treatment as they can induce apoptosis and generate reactive oxygen species in various cell lines (Basu et al., 2014).
Anticonvulsant Activity
Schiff bases of 3-aminomethyl pyridine, related to (4-(Pyridin-2-yl)phenyl)methanamine, have shown potential as anticonvulsant agents. Certain compounds within this category have demonstrated significant seizure protection in various models (Pandey & Srivastava, 2011).
Antiosteoclast Activity
Compounds synthesized from (4-(Pyridin-2-yl)phenyl)methanamine, such as boronates, have shown moderate to high antiosteoclast and osteoblast activity. This opens up potential applications in the treatment of bone-related diseases (Reddy et al., 2012).
Anticancer Activity
Palladium and Platinum complexes based on Schiff bases of (4-(Pyridin-2-yl)phenyl)methanamine have been studied for their anticancer activity. These complexes have shown significant DNA-binding affinity and cytotoxic activity against various human cancerous cell lines (Mbugua et al., 2020).
Photophysical Properties and Anion Detection
(4-(Pyridin-2-yl)phenyl)methanamine derivatives have been used in synthesizing compounds with distinct photophysical properties. These properties enable the detection of anions such as cyanide and fluoride in aqueous solutions, indicating potential applications in environmental monitoring (Zhang et al., 2019).
Metal-dependent Cytotoxic Behavior
Copper and Platinum complexes derived from (4-(Pyridin-2-yl)phenyl)methanamine have shown differential cytotoxic behaviors. The copper complexdemonstrates significant cytotoxicity, illustrating the crucial role of the metal ion in determining biological activity, particularly in relation to DNA interaction and cell viability in cancer cells (Grau et al., 2018).
Ligand Exchange and Spin State Equilibria
Studies on Fe(II) complexes based on (4-(Pyridin-2-yl)phenyl)methanamine derivatives have provided insights into ligand exchange and spin state equilibria in aqueous media. These complexes exhibit different species and spin states, contributing to our understanding of metal-ligand interactions and their potential applications in catalysis and materials science (Draksharapu et al., 2012).
Photo-induced Oxidation
The photochemistry of Fe(II) complexes involving (4-(Pyridin-2-yl)phenyl)methanamine has been studied, revealing the enhancement in the rate of electron transfer under UV or visible light. This photo-induced oxidation process has implications in the field of photochemistry and could be explored for environmental and energy-related applications (Draksharapu et al., 2012).
Cycloisomerization Catalysis
(4-(Pyridin-2-yl)phenyl)methanamine derivatives have been used in the synthesis of ruthenium complexes, which have shown efficacy in catalyzing the cycloisomerization of alkynols. This catalytic activity could be beneficial in organic synthesis and pharmaceuticals (Liu et al., 2010).
Safety And Hazards
“(4-(Pyridin-2-yl)phenyl)methanamine” is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), causing serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and wash with plenty of soap and water if it comes into contact with skin .
properties
IUPAC Name |
(4-pyridin-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHXBVNRKRXSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624953 | |
| Record name | 1-[4-(Pyridin-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyridin-2-yl)phenyl)methanamine | |
CAS RN |
294647-97-5 | |
| Record name | 1-[4-(Pyridin-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





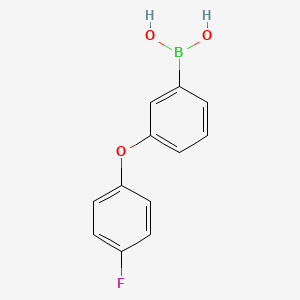
![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)
